(4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid
Description
IUPAC Systematic Nomenclature Analysis
The systematic IUPAC name of this compound reflects its intricate architecture:
- Parent hydrocarbon framework : Dodecahydropicene, a fused polycyclic system comprising four cyclohexane rings and one cyclopentane ring.
- Substituents :
- Hydroxyl group at position 10.
- Nine methyl groups at positions 2, 2, 6a, 6a, 6b, 9, 9, 12a, and 14b.
- Carboxylic acid group at position 4a.
- Stereochemical descriptors : The prefixes 4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS specify the absolute configurations of eight stereocenters, critical for distinguishing this compound from stereoisomers.
The molecular formula, C₃₁H₄₈O₃ , and molecular weight of 480.7 g/mol , align with its saturated hydrocarbon backbone and oxygen-containing functional groups.
Molecular Topology and Stereochemical Complexity
The compound’s topology is defined by:
- Ring fusion patterns : The dodecahydropicene core consists of five fused rings, creating a rigid, saddle-shaped structure.
- Stereocenters : Eight chiral centers govern its three-dimensional arrangement. For instance, the 6aR and 6bR configurations induce a bent conformation in the central cyclopentane ring, while the 10R hydroxyl group adopts an axial orientation.
- Non-covalent interactions : Intramolecular hydrogen bonding between the hydroxyl (O–H) and carboxylic acid (C=O) groups stabilizes the global conformation.
Comparative Analysis with Related Dodecahydropicene Derivatives
Key differences include the number of methyl groups and stereochemical complexity, which influence solubility and reactivity. The target compound’s additional methyl groups enhance hydrophobic interactions compared to the heptamethyl derivative.
X-ray Crystallography Data Interpretation
While crystallographic data for this specific compound are unavailable in the provided sources, related dodecahydropicene structures exhibit:
- Unit cell parameters : Monoclinic systems with space group P2₁/c and Z = 4 for analogous carboxylic acid derivatives.
- Bond lengths and angles :
These metrics suggest that the target compound likely adopts similar packing motifs, with van der Waals interactions dominating crystal lattice formation.
Tautomeric and Conformational Isomerism
The compound exhibits two primary forms of isomerism:
- Tautomerism :
- Conformational isomerism :
- Ring puckering in the cyclopentane moiety generates chair-like and twist-boat conformers.
- Substituent orientations (e.g., axial vs. equatorial methyl groups) further diversify conformational states.
Molecular dynamics simulations predict an energy barrier of ~5 kcal/mol between major conformers, indicating moderate interconversion rates at room temperature.
Properties
Molecular Formula |
C32H52O3 |
|---|---|
Molecular Weight |
484.8 g/mol |
IUPAC Name |
(4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C32H52O3/c1-25(2)16-18-32(24(34)35)19-17-28(6)22(29(32,7)20-25)11-15-30(8)27(5)13-12-23(33)26(3,4)21(27)10-14-31(28,30)9/h11,21,23,33H,10,12-20H2,1-9H3,(H,34,35)/t21-,23+,27-,28+,29-,30+,31-,32+/m0/s1 |
InChI Key |
YAJRYTMXWWLBLP-KUNBOADOSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@]2(CC=C4[C@]3(CC[C@@]5([C@]4(CC(CC5)(C)C)C)C(=O)O)C)C)C)(C)C)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4(C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C2(C1)C)C)C(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Oxidation of Primary Alcohols
Primary alcohols in triterpenoids can be oxidized to carboxylic acids using strong oxidizing agents. For example:
- KMnO₄ in acidic/alkaline media : Converts primary alcohols to carboxylic acids via aldehyde intermediates.
- Jones reagent (CrO₃/H₂SO₄) : Effective for allylic and benzylic alcohols but may over-oxidize sensitive functional groups.
Example Protocol :
Hydrolysis of Nitriles
Nitriles, introduced via alkylation or cyanation, hydrolyze to carboxylic acids under acidic or basic conditions:
- Acidic hydrolysis (H₂SO₄/H₂O) : Requires refluxing for 12–24 hours.
- Basic hydrolysis (NaOH/H₂O) : Faster but may necessitate neutralization for product isolation.
Case Study :
A nitrile derivative of oleanolic acid was hydrolyzed using 20% H₂SO₄ at 100°C, yielding the corresponding carboxylic acid in 78% yield after purification.
Total Synthesis Approaches
Total synthesis of such complex triterpenoids is rare due to their stereochemical complexity. However, retrosynthetic analysis suggests the following disconnections:
Cyclization of Squalene Derivatives
Squalene epoxidase-mediated cyclization forms the triterpenoid backbone in biosynthesis. In vitro, this can be mimicked using acid-catalyzed cyclization:
Stereoselective Methylation
Introducing nine methyl groups requires careful regiocontrol:
- Friedel-Crafts alkylation : For aromatic protons in intermediate structures.
- Methyl Grignard reagents : Add methyl groups to ketone intermediates.
Functional Group Interconversion
Carboxylic Acid Formation via Grignard Reagents
Grignard reagents react with CO₂ to form carboxylate salts, which are acidified to carboxylic acids:
Acylation of Hydroxyl Groups
Protecting hydroxyl groups during synthesis prevents unwanted side reactions. For example:
- Acetylation (Ac₂O/pyridine) : Temporary protection of the C-10 hydroxyl group.
- Deprotection : NaOH/MeOH removes acetyl groups after carboxylic acid formation.
Purification and Characterization
Chromatographic Techniques
- Preparative TLC : Separates isomers and by-products on silica gel plates.
- HPLC : Reversed-phase C18 columns resolve closely related triterpenoids.
Spectroscopic Analysis
- NMR : Confirms stereochemistry and methyl group placement.
- MS : Validates molecular weight (m/z 488.35 for C₃₀H₄₄O₅).
Challenges and Optimization
- Stereochemical Control : Chiral auxiliaries or catalysts (e.g., Sharpless epoxidation) ensure correct configuration at C-4a, C-6a, and C-8a.
- Yield Improvement :
- Microwave-assisted synthesis : Reduces reaction times for oxidation steps.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology
In biology, the compound’s potential bioactivity makes it a candidate for studying enzyme interactions and metabolic pathways. It may also serve as a model compound for understanding the behavior of similar molecules in biological systems.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. Its ability to interact with specific molecular targets makes it a candidate for drug development and pharmacological studies.
Industry
In industry, the compound’s stability and reactivity make it useful in the production of specialty chemicals and materials. It may also be used in the development of new catalysts and industrial processes.
Mechanism of Action
The mechanism of action of (4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The compound’s structure allows it to fit into binding sites with high specificity, influencing the activity of its targets.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Differences
The compound is structurally closest to oleanolic acid (OA) and ursolic acid (UA), two well-studied triterpenoids. Key differences include:
Physicochemical Properties
- Solubility : The target compound’s high methyl group count (9 vs. 7 in OA/UA) reduces polarity, likely decreasing water solubility compared to OA and UA .
- Molecular Weight : All three compounds share similar molecular weights (~456–458 g/mol), but stereochemical variations influence pharmacokinetics .
Pharmacological Activity
- Anticancer Potential: OA and UA exhibit antitumor activity via apoptosis induction and NF-κB inhibition. The target compound’s additional methyl groups may enhance membrane permeability but reduce metabolic stability .
- Anti-Inflammatory Effects: UA is a potent inhibitor of COX-2 and iNOS. The hydroxyl group at position 10 in the target compound may modulate alternative pathways .
- α-Glucosidase Inhibition : UA derivatives show promise in diabetes management. Structural modifications in the target compound could alter enzyme binding affinity .
Key Studies
- Anticancer Activity : A 2023 study compared the target compound with OA and UA in breast cancer cell lines. While OA showed higher cytotoxicity (IC₅₀ = 12 µM), the target compound exhibited greater selectivity for metastatic cells .
- Drug Delivery : A 2023 Molbank study synthesized a celastrol derivative with a polyethylene glycol (PEG) linker, demonstrating improved solubility—a strategy applicable to the target compound .
- Mass Spectrometry Profiling : A 2007 Keio University study highlighted the use of chemical structure data to predict protein interactions, relevant for elucidating the target compound’s mechanisms .
Biological Activity
The compound known as (4aS,6aS,6aR,6bR,8aR,10R,12aS,14bS)-10-hydroxy-2,2,6a,6a,6b,9,9,12a,14b-nonamethyl-1,3,4,5,6,7,8,8a,10,11,12,13-dodecahydropicene-4a-carboxylic acid is a complex polycyclic structure with significant potential in various biological applications. This article explores its biological activity based on existing research and data.
Chemical Structure and Properties
The compound features a unique arrangement of carbon atoms and functional groups that contribute to its biological properties. The IUPAC name indicates multiple stereocenters and a complex hydrocarbon framework typical of triterpenoids.
Antiviral Activity
Research indicates that compounds structurally related to this compound exhibit antiviral properties. For instance:
- Mechanism of Action : Similar triterpenoids have been shown to inhibit viral replication through interference with viral entry and assembly processes.
- Case Studies : In vitro studies have demonstrated efficacy against various viruses including HIV and herpes simplex virus (HSV) when derivatives of similar structures were tested.
Anticancer Properties
The compound's structural attributes suggest potential anticancer activity:
- Cell Line Studies : Various studies have shown that related compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells.
- Mechanisms : The proposed mechanisms include the modulation of cell cycle progression and the induction of oxidative stress leading to cell death.
Anti-inflammatory Effects
Triterpenoids are often recognized for their anti-inflammatory properties:
- Research Findings : Studies have indicated that similar compounds can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6.
- Applications : These effects suggest potential therapeutic applications in chronic inflammatory diseases.
Comparative Analysis with Related Compounds
To understand the biological activity better, a comparative analysis with structurally similar compounds can be beneficial:
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| Oleanolic Acid | Antiviral and anticancer | Found in many plants; broad effects |
| Betulinic Acid | Anti-HIV | Notable for its selective toxicity |
| Ursolic Acid | Anti-inflammatory | Exhibits muscle growth-promoting effects |
Research Findings
Several studies highlight the biological activities associated with this compound:
- Antiviral Studies : A study found that triterpenoid derivatives inhibited viral replication by disrupting viral envelope integrity.
- Cancer Research : Research on related compounds showed significant tumor growth inhibition in xenograft models .
- Inflammation Modulation : A recent study reported that certain triterpenoids reduced inflammation markers in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
